

# A Technical Guide to Namodenoson: Molecular Structure, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: Namodenoson

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## Introduction

**Namodenoson**, also known by its developmental codes CF102 and CI-IB-MECA, is an orally bioavailable, small-molecule drug candidate that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2][3][4] The A3AR is a G protein-coupled receptor that is found to be highly expressed on the surface of inflammatory and cancerous cells, while its expression in normal, healthy cells is significantly lower.[5][6][7][8] This differential expression allows **Namodenoson** to selectively target pathological cells, forming the basis of its therapeutic potential in various diseases.

Developed by Can-Fite BioPharma, **Namodenoson** has been investigated primarily for its anti-cancer and anti-inflammatory properties.[2][9] It is currently in late-stage clinical development for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[5][10][11] This guide provides a comprehensive technical overview of **Namodenoson's** molecular structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

## Molecular Structure and Physicochemical Properties

**Namodenoson** is a synthetic ribose-based purine nucleoside with specific substitutions that confer its high selectivity for the A3AR.[5][12] Its chemical and physical characteristics are

fundamental to its pharmacological profile.

Property	Value	References
IUPAC Name	(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide	[1][3]
Synonyms	CF102, CI-IB-MECA, 2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide	[1][2][5][10]
Molecular Formula	C <sub>18</sub> H <sub>18</sub> ClIN <sub>6</sub> O <sub>4</sub>	[1][3][5][13]
Molecular Weight	544.73 g/mol	[3][5][13]
CAS Number	163042-96-4	[1][3]
Appearance	Non-hygroscopic, stable, white-off-white powder	[5]
Solubility	Soluble in DMSO (≥ 25 mg/mL)	[4]

## Pharmacology and Mechanism of Action

**Namodenoson**'s therapeutic effects are mediated through its specific interaction with the A3 adenosine receptor, which triggers distinct downstream signaling cascades depending on the cellular context.

### Primary Target: The A3 Adenosine Receptor (A3AR)

The A3AR is a G protein-coupled receptor that, upon activation, typically couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase.[12][14] A key feature of A3AR is its significant upregulation in tumor and inflammatory tissues compared to adjacent healthy tissues.[7][8][12] The density of A3AR on the cell surface is a critical determinant of the cellular response to **Namodenoson**. [5][6]

## Receptor Binding and Selectivity

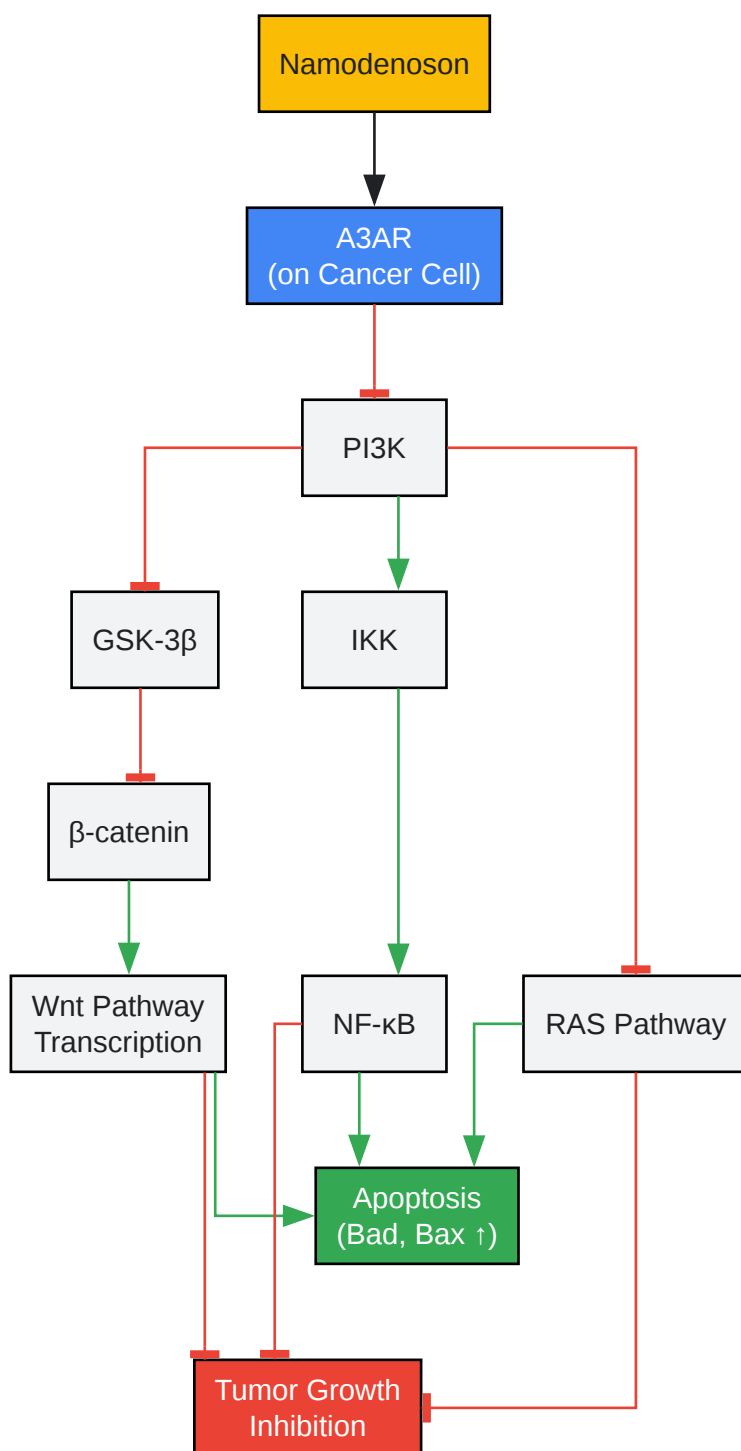
**Namodenoson** is characterized by its high affinity and selectivity for the human A3AR, which minimizes off-target effects.

Parameter	Value	References
Ki at A3AR	0.33 - 0.661 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[15]</a>
Selectivity vs. A1AR	~2500 to 4750-fold	<a href="#">[5]</a> <a href="#">[12]</a> <a href="#">[15]</a>
Selectivity vs. A2AAR	~1400 to 1770-fold	<a href="#">[5]</a> <a href="#">[12]</a> <a href="#">[15]</a>

## Downstream Signaling Pathways

**Namodenoson**'s mechanism of action is multifaceted, leading to either apoptosis in cancer cells or protective, anti-inflammatory effects in other pathological conditions like MASH.[\[2\]](#)[\[6\]](#)

In Cancer (Hepatocellular & Pancreatic Carcinoma): In cancer cells, which overexpress A3AR, **Namodenoson** binding leads to the deregulation of key pro-survival signaling pathways.[\[1\]](#)[\[7\]](#) This includes the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and subsequent deregulation of the NF- $\kappa$ B and Wnt/ $\beta$ -catenin pathways.[\[5\]](#)[\[9\]](#)[\[16\]](#) This cascade results in the upregulation of apoptotic proteins (e.g., Bad, Bax) and ultimately induces programmed cell death (apoptosis) in the tumor cells.[\[7\]](#)[\[12\]](#) In pancreatic cancer models, deregulation of the RAS signaling pathway has also been implicated.[\[7\]](#)[\[11\]](#)[\[12\]](#)

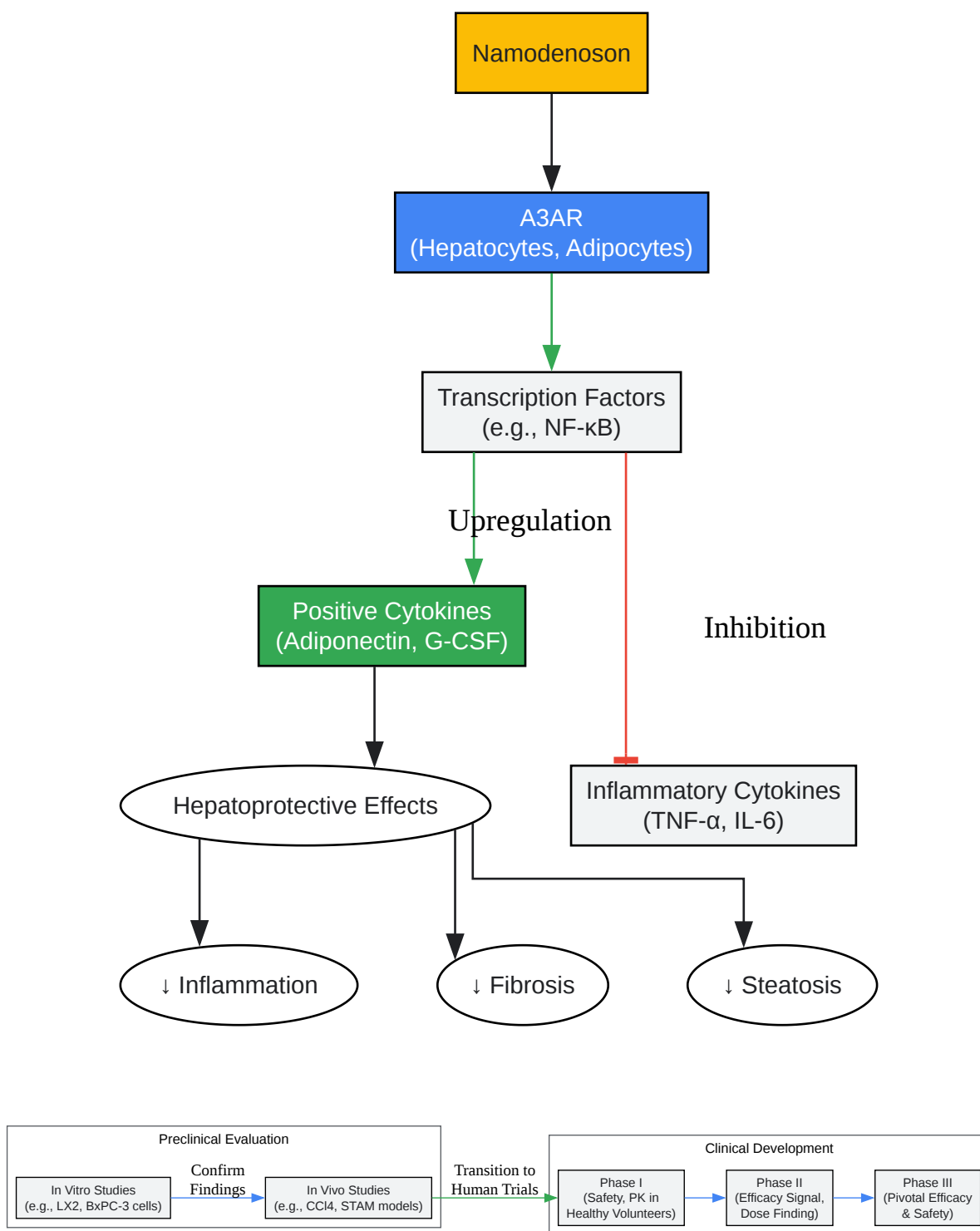


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### Namodenoson's Anti-Cancer Signaling Pathway.

In MASH and Inflammation: In the context of liver inflammation and MASH, **Namodenoson** demonstrates a protective effect.[2] The mechanism involves targeting A3AR on hepatocytes,

adipocytes, and bone marrow cells.[5][6] This engagement leads to the stimulation of transcription factors that upregulate beneficial cytokines, such as adiponectin and Granulocyte-colony stimulating factor (G-CSF).[2][5][6] The resulting effects include the inhibition of inflammatory cytokines (TNF- $\alpha$ , IL-1, IL-6), leading to reduced liver inflammation, steatosis, and fibrosis.[5][6]



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- To cite this document: BenchChem. [A Technical Guide to Namodenoson: Molecular Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684119#molecular-structure-and-properties-of-namodenoson]

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